N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide
Description
The compound N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide is a structurally complex molecule featuring:
- A propanamide backbone linked to a 4-methoxyphenyl group.
- A 4-phenylpiperazine moiety attached to a central ethyl chain.
- A 4-(dimethylamino)phenyl substituent on the ethyl chain.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O2/c1-32(2)26-14-12-25(13-15-26)29(34-21-19-33(20-22-34)27-7-5-4-6-8-27)23-31-30(35)18-11-24-9-16-28(36-3)17-10-24/h4-10,12-17,29H,11,18-23H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJLJPNOYDZFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Intermediate: The initial step could involve the reaction of 4-dimethylaminobenzaldehyde with a suitable reagent to form an intermediate.
Piperazine Addition: The intermediate is then reacted with 4-phenylpiperazine under controlled conditions to form a secondary intermediate.
Final Coupling: The secondary intermediate is coupled with 3-(4-methoxyphenyl)propanoyl
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-(4-methoxyphenyl)propanamide is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure, characterized by the presence of aromatic rings and a piperazine moiety, suggests diverse pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- Dimethylamino group : This moiety is known for its ability to enhance lipophilicity and can influence the compound's interaction with biological targets.
- Piperazine ring : Commonly associated with various pharmacological activities, including effects on neurotransmitter systems.
- Methoxyphenyl group : This substitution can modulate the compound's electronic properties, potentially affecting its biological activity.
Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly those involved in mood regulation, cognition, and seizure activity. The biological activity of this compound may involve modulation of serotonin and dopamine receptors, which are crucial in treating neurological disorders such as depression and anxiety.
Pharmacological Effects
Case Study 1: Anticonvulsant Activity
A study investigating the anticonvulsant properties of piperazine derivatives found that modifications to the structure significantly influenced efficacy. Compounds similar to this compound exhibited varying degrees of activity against induced seizures in animal models. The presence of the dimethylamino group was particularly noted for enhancing activity .
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial potential of piperazine-containing compounds. The study revealed that certain derivatives demonstrated moderate antibacterial activity against strains such as Neisseria meningitidis and Haemophilus influenzae. This indicates that this compound could serve as a scaffold for developing new antimicrobial agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Effective Concentration (μg/mL) | Notes |
|---|---|---|---|
| Compound A | Anticonvulsant | 50 | Exhibited significant seizure reduction |
| Compound B | Antimicrobial | 64 | Active against N. meningitidis |
| Compound C | Neuroactive | 32 | Influenced serotonin receptor binding |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural similarities with the target molecule, differing primarily in substituent groups and heterocyclic components:
Table 1: Key Structural Analogues
Physicochemical Properties
Data from synthesized analogs highlight the impact of substituents on physical properties:
Table 2: Physicochemical Comparison
Key Observations :
- Heterocyclic Influence : Piperidine (12f) and pyrrolidine (12g) analogs exhibit lower melting points compared to piperazine-containing compounds, suggesting reduced crystallinity with saturated heterocycles .
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) enhances solubility in polar solvents, as seen in 12f and 12g .
- Yield Variability : Higher yields (e.g., 78.6% for 16d) correlate with simpler synthetic routes, such as direct acylation versus multi-step piperazine functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
